3-(4-bromobutyl)-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Chemical Biology
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of organic synthesis and chemical biology. researchgate.net Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan and a vast array of natural products, including neurotransmitters like serotonin (B10506) and melatonin, as well as complex alkaloids. This natural abundance has long signaled its biological importance, making it a focal point for chemists and biologists alike. smolecule.com
In organic synthesis, the indole scaffold is prized for its reactivity and versatility. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, most commonly at the C3-position. This reactivity allows for the introduction of a wide range of functional groups, enabling the construction of diverse and complex molecules. frontiersin.org Synthetic methodologies for creating and modifying the indole core are numerous and have been a subject of intense research for over a century, leading to a rich and varied chemical toolbox for organic chemists. frontiersin.org
From a chemical biology perspective, the indole nucleus is a key pharmacophore, a structural feature responsible for a molecule's biological or pharmacological interactions. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows indole-containing molecules to bind to a wide range of biological targets, including enzymes and receptors. This has led to the development of a multitude of indole-based drugs with applications as anti-inflammatory, anticancer, and antiviral agents, among others.
Rationale for Investigating Halogenated Alkyl-Substituted Indoles
The introduction of a halogenated alkyl chain at the C3-position of the indole ring, as seen in 3-(4-bromobutyl)-1H-indole, is a strategic decision driven by several key chemical principles. The alkyl chain itself provides a flexible spacer, allowing for the attachment of other molecular fragments at a defined distance from the indole core. This is particularly important in drug design, where the spatial arrangement of different parts of a molecule is critical for its interaction with a biological target.
The presence of a terminal bromine atom is of paramount importance. Bromine is an excellent leaving group in nucleophilic substitution reactions. This reactivity allows the bromobutyl chain to act as an electrophilic handle, enabling chemists to readily introduce a wide variety of nucleophiles, such as amines, thiols, and alkoxides. This facile functionalization makes this compound a valuable precursor for creating libraries of compounds for drug discovery and other applications. The alkylation of the indole anion with dihaloalkanes like 1,4-dibromobutane (B41627) is a common strategy to introduce such functionalities. researchgate.net
Furthermore, the presence of a halogen can influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. Judicious placement of halogens is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
Historical Context of this compound in Academic Research
The preparation of 3-alkylindoles has been a long-standing area of interest in organic chemistry. Early methods often involved the reaction of indole itself or its metal salts with alkyl halides. The alkylation of indole with 1,4-dibromobutane, for instance, can lead to the formation of this compound, although control of N- vs. C-alkylation and dialkylation can be challenging depending on the reaction conditions. researchgate.net
More contemporary research often describes the synthesis of this compound within the experimental sections of papers focused on the development of novel pharmaceuticals. For example, it has been cited in patents as a precursor for the synthesis of indole-based compounds with potential therapeutic applications. rsc.org These documents, while not providing a deep historical narrative, underscore its practical utility in modern chemical research. The synthesis typically involves the reaction of indole with a suitable four-carbon electrophile, often in the presence of a base to deprotonate the indole nitrogen and enhance its nucleophilicity.
The compound's significance lies not in a storied discovery but in its role as a reliable and versatile building block, enabling the exploration of new chemical space and the development of novel functional molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 50624-66-3 |
| Molecular Formula | C₁₂H₁₄BrN |
| Molecular Weight | 252.15 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
| InChI Key | ZMEDIPHPVZBLSY-UHFFFAOYSA-N chembeez.com |
Interactive Data Table: Click on headers to sort.
Properties
CAS No. |
50624-66-3 |
|---|---|
Molecular Formula |
C12H14BrN |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Bromobutyl 1h Indole and Its Key Derivatives
Direct N-Alkylation Approaches to Indole (B1671886) Derivatives
Direct N-alkylation of the indole ring is a primary method for introducing substituents onto the nitrogen atom. This approach is fundamental in the synthesis of a wide array of indole derivatives.
Utilization of 1,4-Dibromobutane (B41627) in N-Alkylation Reactions
The reaction of indole with 1,4-dibromobutane serves as a direct route to introduce a 4-bromobutyl group. This alkylating agent provides the necessary four-carbon chain with a terminal bromine, which can subsequently be used for further synthetic modifications. The reaction typically proceeds by nucleophilic attack of the indole nitrogen on one of the electrophilic carbon atoms of 1,4-dibromobutane.
Influence of Base and Solvent Systems on Alkylation Regioselectivity
The regioselectivity of indole alkylation, determining whether the substituent attaches to the nitrogen (N-alkylation) or the C-3 position (C-alkylation), is critically influenced by the choice of base and solvent. researchgate.netresearchgate.net The formation of more ionic salts, such as the potassium salt of indole, in conjunction with highly coordinating polar aprotic solvents like dimethylformamide (DMF), favors N-alkylation. researchgate.net Conversely, less coordinating solvents tend to promote C-3 alkylation. researchgate.net The ambident nature of the indole anion allows it to react at either the N-1 or C-3 position, and the reaction conditions dictate the predominant product. researchgate.net For instance, the use of a strong base and a polar aprotic solvent is often required to facilitate the desired N-alkylation. researchgate.net The interplay between the base, solvent, and counter-ion significantly impacts the reaction's outcome. researchgate.net
Functionalization Strategies for the Indole Core
Beyond direct N-alkylation, various strategies exist to functionalize the indole nucleus, particularly at the C-3 position, which is inherently nucleophilic. mdpi.com
Regioselective C-3 Functionalization of Indoles
The C-3 position of indole is highly susceptible to electrophilic attack, making it a prime site for functionalization. mdpi.combeilstein-journals.org Numerous methods have been developed for the regioselective introduction of substituents at this position. nih.gov One common approach involves the protection of the indole nitrogen, for example, with a tert-butyldimethylsilyl group, followed by lithiation and reaction with an electrophile. orgsyn.org This strategy allows for the precise introduction of various groups at the C-3 position. orgsyn.org Palladium-catalyzed cross-coupling reactions have also been effectively employed for the C-3 functionalization of indoles. orgsyn.org The choice of catalyst and reaction conditions can influence the selectivity between C-2 and C-3 functionalization. uri.edu
| Strategy | Key Reagents/Conditions | Primary Product | Reference |
|---|---|---|---|
| N-Protection followed by Lithiation | 1. Butyllithium, tert-butyldimethylsilyl chloride 2. tert-Butyllithium 3. Electrophile (e.g., alkyl halide) | C-3 Substituted Indole | orgsyn.org |
| Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst, electrophile | C-3 Substituted Indole | orgsyn.org |
| Friedel-Crafts Type Reactions | Lewis acid catalyst, electrophile | C-3 Substituted Indole | researchgate.net |
Introduction of the 4-Bromobutyl Moiety via Alternative Pathways
While direct alkylation with 1,4-dibromobutane is a common method, the 4-bromobutyl group can also be introduced through alternative synthetic routes. One such method involves the Fischer indole synthesis, which can be adapted to create indoles with a C-3 side chain. For example, the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile has been achieved through a Fischer indole cyclization. researchgate.net This highlights the versatility of classical indole syntheses in constructing functionalized indole derivatives.
Optimization of Reaction Conditions and Yields in Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired indole derivative. orgsyn.orgnih.govnih.gov This involves a systematic study of various parameters, including the choice of catalyst, base, solvent, and temperature. researchgate.netnih.gov For instance, in palladium-catalyzed reactions, the selection of the phosphine (B1218219) ligand can significantly affect the outcome. nih.gov Similarly, the concentration of the base and the presence of co-solvents can dramatically influence both the yield and enantioselectivity of the reaction. nih.govnih.gov The goal is to find a balance that not only favors the formation of the desired product but also minimizes side reactions and simplifies purification. nih.govresearchgate.net
| Parameter | Influence on Reaction | Example | Reference |
|---|---|---|---|
| Catalyst | Affects reaction rate and selectivity. | In Pd-catalyzed alkylations, the choice of phosphine ligand is crucial. | researchgate.netnih.gov |
| Base | Determines the deprotonation of indole and can influence regioselectivity. | Strong bases like NaH or K2CO3 are commonly used. | researchgate.netresearchgate.net |
| Solvent | Impacts solubility of reactants and can stabilize intermediates, affecting regioselectivity. | Polar aprotic solvents like DMF favor N-alkylation. | researchgate.netmdpi.com |
| Temperature | Affects reaction rate and can influence the formation of byproducts. | Lowering the temperature can sometimes improve selectivity. | nih.gov |
Chemical Reactivity and Transformative Pathways of 3 4 Bromobutyl 1h Indole
Reactivity of the Indole (B1671886) Nucleus
The indole ring system is known for its aromatic character and the presence of a nitrogen heteroatom, which dictates its reactivity in both electrophilic and nucleophilic reactions.
Electrophilic Aromatic Substitution Reactions
The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most electronically favored site for substitution. researchgate.netic.ac.uk However, in 3-(4-bromobutyl)-1H-indole, the C3 position is already substituted. Consequently, electrophilic substitution occurs at other positions of the indole ring. When the C3 position is occupied, electrophiles can add to this position, followed by a rearrangement to the C2 position. quimicaorganica.org The presence of the alkyl group at C3 generally directs further substitution to the C2 position. frontiersin.orgnih.gov
Common electrophilic substitution reactions for indoles include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole ring, typically at the C2 position when C3 is substituted. nih.gov
Nitration: The introduction of a nitro group (-NO2) onto the indole ring can be achieved using nitrating agents. While direct nitration can be challenging, specific reagents and conditions can favor substitution at various positions on the ring. nih.gov
Friedel-Crafts Reactions: Acylation and alkylation reactions can occur at the C2 position or on the benzene (B151609) portion of the indole ring, though these often require specific catalysts and conditions to control regioselectivity. unicam.it
The reactivity of the indole nucleus can be further influenced by the nature of the electrophile and the reaction conditions employed.
Nucleophilic Reactions Involving the Indole Nitrogen
The nitrogen atom of the indole ring possesses a lone pair of electrons and a slightly acidic proton, allowing it to participate in nucleophilic reactions, particularly after deprotonation by a base. researchgate.netresearchgate.net This generates an indolyl anion that can react with various electrophiles.
Key reactions involving the indole nitrogen include:
N-Alkylation: In the presence of a base, the indole nitrogen can be alkylated by electrophiles. This reaction is fundamental for introducing various functional groups onto the nitrogen atom. nih.gov
N-Arylation: Coupling reactions, often catalyzed by transition metals like palladium or copper, can form a bond between the indole nitrogen and an aryl group. nih.gov
N-Acylation: The nitrogen can be acylated using acylating agents like acid chlorides or anhydrides, typically in the presence of a base.
The choice of base and reaction conditions is crucial for achieving selective N-functionalization over potential reactions at the carbon framework of the indole. researchgate.netnih.gov
Transformations Involving the 4-Bromobutyl Side Chain
The 4-bromobutyl group attached at the C3 position of the indole is a primary alkyl halide, making it susceptible to a variety of transformations, most notably nucleophilic substitution and cyclization reactions.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The bromine atom on the butyl chain is a good leaving group, readily displaced by a wide range of nucleophiles. researchgate.net This allows for the introduction of diverse functionalities at the terminus of the side chain.
| Nucleophile | Reagent Example | Product Type |
| Amines | Ammonia, primary/secondary amines | 3-(4-Aminobutyl)-1H-indoles |
| Azide (B81097) | Sodium azide | 3-(4-Azidobutyl)-1H-indoles |
| Cyanide | Sodium cyanide | 3-(5-Cyanopentyl)-1H-indoles |
| Thiolates | Sodium thiomethoxide | 3-(4-(Methylthio)butyl)-1H-indoles |
| Hydroxide | Sodium hydroxide | 3-(4-Hydroxybutyl)-1H-indoles |
| Alkoxides | Sodium methoxide | 3-(4-Methoxybutyl)-1H-indoles |
| Carboxylates | Sodium acetate | 3-(4-Acetoxybutyl)-1H-indoles |
These reactions are typically carried out in a suitable solvent, and the reaction conditions can be tailored to optimize the yield and purity of the desired product. The resulting products are valuable intermediates for the synthesis of more complex molecules.
Intramolecular Cyclization Reactions
The presence of both a nucleophilic center (the indole ring or its nitrogen) and an electrophilic center (the carbon bearing the bromine) within the same molecule allows for intramolecular cyclization reactions. These reactions are powerful tools for the construction of new ring systems fused to the indole core.
One of the most significant cyclization pathways for this compound is the formation of a new six-membered ring, leading to tetrahydrocarbazole derivatives. This can occur through two primary mechanisms:
Intramolecular Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, the terminal electrophilic carbon of the butyl chain can attack the electron-rich C4 position of the indole nucleus, forming a new carbon-carbon bond and leading to the formation of a tetracyclic carbazole (B46965) skeleton.
Intramolecular N-Alkylation: Under basic conditions, the deprotonated indole nitrogen can act as an intramolecular nucleophile, attacking the terminal carbon of the bromobutyl chain. This results in the formation of a new six-membered ring containing the nitrogen atom, leading to a pyrido[1,2-a]indole derivative.
The outcome of the cyclization is highly dependent on the reaction conditions. Acidic conditions favor C-alkylation, while basic conditions favor N-alkylation.
Oxidation and Reduction Profiles of the Indole Moiety
The indole moiety of this compound can undergo both oxidation and reduction reactions, leading to a variety of transformed products.
Oxidation: The electron-rich indole ring is susceptible to oxidation. rsc.org Common oxidizing agents can lead to several products, with the most frequent being the corresponding 2-oxindole. rsc.org The oxidation can be achieved using various reagents, including peroxy acids, chromium reagents, or through electrochemical methods. rsc.orgnih.gov The reaction often proceeds via an initial electrophilic attack at the C2 or C3 position, followed by rearrangement and further oxidation. For 3-substituted indoles, oxidation often yields the 2-oxindole derivative. rsc.org
Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. acs.org This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or through chemical reduction using reagents like sodium borohydride (B1222165) in the presence of an acid, or sodium cyanoborohydride. unicam.itacs.org The choice of reducing agent and reaction conditions can influence the selectivity and efficiency of the reduction. youtube.com
Role As a Precursor in Complex Organic Synthesis
Construction of Indole-Fused Polycyclic Systems
The dual reactivity of 3-(4-bromobutyl)-1H-indole allows it to participate in cyclization reactions, forming intricate polycyclic structures that incorporate the indole (B1671886) scaffold. This is particularly evident in the synthesis of large, nitrogen-containing ring systems fused to multiple indole units.
Synthesis of Azepino-, Azocino-, and Azonino-Diindoles
A significant application of this compound is in the construction of diindole-fused macrocycles. A general and effective method involves a one-pot reaction sequence starting with Rh(II)-catalyzed reactions of 3-diazoindolin-2-imines with 3-(bromoalkyl)indoles. nih.gov When this compound is used as the bromoalkyl component, it leads directly to the formation of azonino[2,3-b:4,5-b']diindoles, which are nine-membered ring systems. nih.gov
The process begins with the Rh(II)-catalyzed reaction, which is followed by treatment with the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the final intramolecular cyclization. nih.gov This one-pot operation is efficient and leverages readily available starting materials. By varying the length of the bromoalkyl chain on the indole precursor, this method can be adapted to create related diindole systems of different sizes, such as seven-membered azepino- and eight-membered azocino-diindoles, using 3-(2-bromoethyl)indoles and 3-(3-bromopropyl)indoles, respectively. nih.gov
| Indole Precursor | Resulting Diindole System | Ring Size | Reference |
|---|---|---|---|
| 3-(2-bromoethyl)indole | Azepino[2,3-b:4,5-b']diindole | 7-membered | nih.gov |
| 3-(3-bromopropyl)indole | Azocino[2,3-b:4,5-b']diindole | 8-membered | nih.gov |
| This compound | Azonino[2,3-b:4,5-b']diindole | 9-membered | nih.gov |
Formation of Substituted Pyrrolidine-2,5-dione Derivatives
The terminal bromine atom on the butyl chain of this compound makes it an excellent alkylating agent for the synthesis of various derivatives, including those containing the pyrrolidine-2,5-dione (succinimide) core. This scaffold is present in numerous biologically active compounds. The synthesis of N-substituted pyrrolidine-2,5-diones is a common strategy in medicinal chemistry to produce anticonvulsant agents. mdpi.com
By reacting this compound with a pre-formed pyrrolidine-2,5-dione or its anion, the indole-butyl moiety can be appended to the nitrogen atom of the succinimide (B58015) ring. This reaction typically proceeds via a standard nucleophilic substitution mechanism. The resulting molecules are complex derivatives that merge the structural features of both the indole and the succinimide rings, leading to compounds with potential applications in drug discovery. mdpi.comnih.gov
Derivatization for Novel Indole Analogues
The structural framework of this compound offers multiple sites for chemical modification, allowing for extensive diversification to create novel indole analogues. Both the indole ring and the bromobutyl side chain can be targeted through various synthetic strategies.
Alkylation and Arylation Strategies for Diversification
The indole ring system within this compound can undergo further functionalization. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-arylation. mdpi.com This is a common strategy to modify the properties of indole-containing molecules. Furthermore, direct C-H functionalization, particularly at the C2 position, is a powerful tool for introducing aryl or alkyl groups, often achieved using transition metal catalysis, such as palladium or cobalt. rsc.orgnih.govkuleuven.be
Simultaneously, the 4-bromobutyl chain serves as a reactive handle for diversification. The carbon-bromine bond is susceptible to nucleophilic attack, enabling the attachment of a wide array of nucleophiles. This allows the compound to act as a linker, tethering the indole scaffold to other molecular fragments through an alkylation reaction.
| Reaction Site | Reaction Type | Potential Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Indole N1-Position | Alkylation/Arylation | Base (e.g., NaH), Alkyl/Aryl Halide; Copper or Palladium Catalysts | N-functionalized indole derivatives | mdpi.com |
| Indole C2-Position | Arylation/Alkylation | Palladium or Cobalt catalysts, Aryl Halides or Carboxylic Acids | C2-functionalized indole derivatives | rsc.orgnih.gov |
| Butyl Chain (C-Br) | Nucleophilic Substitution | Amines, Alcohols, Thiols, Carboxylates, etc. | Introduction of new functional groups at the end of the side chain | scirp.org |
Hybrid Molecule Construction Incorporating Indole Scaffolds
The ability of this compound to act as a linker is pivotal in the construction of hybrid molecules. This strategy involves covalently connecting the indole moiety to another distinct chemical scaffold, often one with known biological activity, to create a new molecule with potentially synergistic or novel properties. The four-carbon butyl chain provides a flexible spacer between the two molecular halves.
For instance, the synthesis of the diindole macrocycles described previously is an example of creating a complex hybrid structure from two indole units. nih.gov In a broader context, the terminal bromide can react with nucleophilic sites on other pharmacophores, such as phenols, amines, or heterocyclic systems. This approach is analogous to the synthesis of bioactive compounds like pravadoline, where a 3-aroylindole core is alkylated using a haloalkyl-morpholine to introduce a new functional moiety. scirp.org
Application in Total Synthesis of Natural Product-Inspired Structures
The development of synthetic routes to complex, polycyclic indole alkaloids is a major focus of organic chemistry. nih.gov this compound and its analogues serve as key building blocks in the synthesis of structures inspired by these natural products.
The synthesis of azonino[2,3-b:4,5-b']diindoles is a prime example of this application. nih.gov These large, fused heterocyclic systems mimic the core structures of certain bis-indole alkaloids, which are a class of natural products known for their structural complexity and biological activity. The ability to construct these challenging nine-membered rings in a controlled, one-pot manner demonstrates the utility of this compound in accessing molecular architectures that are relevant to natural product chemistry. nih.gov This work expands the toolkit available to chemists for the total synthesis of and exploration of the chemical space around these important alkaloid structures. nih.gov
Applications in Academic Chemical and Biochemical Research
Design and Synthesis of Ligands for Receptor Interaction Studies
The butyl chain of 3-(4-bromobutyl)-1H-indole is an ideal linker to connect the indole (B1671886) core to other cyclic amine structures, a common strategy in designing ligands for central nervous system (CNS) receptors.
Sigma receptors, which are divided into σ1 and σ2 subtypes, are involved in various CNS disorders and are a key target in cancer research. mdpi.com The development of selective ligands is crucial for understanding their function. Research has shown that indole-based structures can exhibit high affinity for these receptors.
In one study, 1-(4-bromobutyl)indole, an isomer of the title compound, was used as a key intermediate to synthesize a series of novel sigma receptor ligands. biorxiv.orgnih.gov The strategy involved replacing the benzothiazole (B30560) ring of a known ligand with the more stable indole ring and then modifying the structure at three different positions. biorxiv.org The 4-bromobutyl group served as the linker to attach various cyclic amines, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This work led to the identification of several compounds with high, nanomolar affinity for the σ2 receptor and significant selectivity over the σ1 subtype. biorxiv.orgnih.gov Notably, the compound 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f) displayed a high affinity for σ2 receptors with a 395-fold selectivity over σ1 receptors. biorxiv.orgnih.gov
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ1/σ2) |
|---|---|---|---|
| Siramesine (Reference) | 17 | 0.12 | 142 |
| Compound 9f | 1480 | 3.75 | 395 |
The dopamine (B1211576) D3 receptor (D3R) is a therapeutic target for neuropsychiatric disorders, and developing selective ligands has been a major goal to avoid side effects associated with D2 receptor activity. bg.ac.rsnih.gov A series of indolebutylamine derivatives were designed and synthesized as a novel class of selective D3R ligands. mdpi.comlookchem.com These structures typically feature the indole nucleus connected via a butyl chain to a piperazine (B1678402) ring, which is further substituted. The most potent compound from this series, 11q, demonstrated a binding affinity (Ki) of 124 nM for the D3 receptor and showed excellent selectivity over both D1 and D2 receptors. mdpi.com Structural analysis suggested that interactions with the S182 site in an extracellular loop might be responsible for this high selectivity. mdpi.com
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
|---|---|---|---|
| Compound 11q | >10000 | >10000 | 124 |
The long-chain arylpiperazine scaffold is a well-established template for designing ligands targeting serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression. nih.gov These ligands often consist of an arylpiperazine group linked by a butyl chain to a terminal moiety. The this compound structure is an ideal precursor for creating such molecules where the indole itself acts as the terminal group.
A study focused on creating multi-target ligands synthesized a series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. These compounds were evaluated for their affinity at 5-HT1A and D2 receptors, as well as for their ability to inhibit the serotonin transporter (SERT). The synthesis involves linking an arylpiperazine to a butyl chain, a reaction for which this compound is a suitable starting material. From this series, compound 4c emerged as a promising candidate with high affinity for the 5-HT1A receptor and significant activity at both the D2 receptor and SERT. This multi-target profile is of interest for developing treatments for complex psychiatric disorders like schizophrenia and depression.
| Compound | 5-HT1A Receptor Ki (nM) | D2 Receptor Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| Compound 4c | 1.3 | 182 | 64 |
Investigation of Potential Antimicrobial and Antiproliferative Agents
The indole ring is a core component of many natural and synthetic compounds with antimicrobial and anticancer properties. The ability to functionalize the indole scaffold using the bromobutyl chain allows for the creation of hybrid molecules that combine the properties of indole with other pharmacologically active agents.
With the rise of antimicrobial resistance, creating hybrid molecules that merge two different pharmacophores is a promising strategy to develop new antibacterial agents. Ciprofloxacin (CIP), a potent fluoroquinolone antibiotic, has been hybridized with indole moieties to enhance its activity.
In a recent study, a series of ciprofloxacin-indole hybrids were designed and synthesized. The synthesis involved reacting CIP with 1-(4-bromobutyl)-1H-indole-3-carbaldehyde, a direct derivative of the title compound. The resulting hybrids were tested against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. All the synthesized compounds showed excellent inhibitory activity. The most active hybrid, compound 8b, exhibited activity equal to or greater than the parent drug, ciprofloxacin, and showed a superior bactericidal capability with a low frequency of resistance development. Molecular docking studies suggested that these hybrids, like ciprofloxacin, bind to DNA gyrase.
| Compound | S. aureus (ATCC 25923) | S. aureus (MRSA) | E. coli (ATCC 25922) |
|---|---|---|---|
| Ciprofloxacin (CIP) | 0.25 | 1 | 0.125 |
| Hybrid 3a | 1 | 4 | 0.25 |
| Hybrid 8b | 0.0625 | 1 | 0.125 |
Indole derivatives are widely investigated for their potential as anticancer agents. They can interfere with various cellular processes, including cell proliferation and tubulin polymerization. While direct studies using this compound are not widely reported, research on very close analogs highlights the potential of this structural class.
A study investigating 14 different substituted indoles for activity against SW480 colon cancer cells identified 3-(2-bromoethyl)-indole (BEI-9), a close structural analog with a shorter alkyl chain, as the most potent inhibitor of cell proliferation. BEI-9 was found to be more potent than the well-known anticancer compound indole-3-carbinol (B1674136) (I3C). Further investigation showed that BEI-9 also inhibits NF-κB activation, a key signaling pathway implicated in cancer development and drug resistance. This research underscores the potential of haloalkyl-indoles as a scaffold for developing new antiproliferative agents.
| Cell Line | Assay | IC50 (μM) after 48h |
|---|---|---|
| SW480 (Colon Cancer) | MTS Assay | ~25 |
Material Science Research Applications
The indole scaffold, a prominent heterocyclic motif in medicinal chemistry, is increasingly being recognized for its potential in material science. The unique electronic and photophysical properties of indole derivatives make them attractive candidates for a range of applications, from organic electronics to photonic devices. The functionalization of the indole core, particularly at the 3-position with an alkyl halide chain such as in this compound, provides a versatile platform for the synthesis of advanced materials. The bromo-functionalization offers a reactive handle for further chemical modifications, allowing for the fine-tuning of material properties.
Exploration in Organic Electronics
The exploration of indole-containing compounds in organic electronics is a growing field of research. While specific studies focusing exclusively on this compound are not extensively documented, the broader class of indole derivatives has shown considerable promise as organic semiconductors. These materials are the foundation of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com
The electronic properties of indole derivatives can be tuned through chemical functionalization. For instance, the creation of extended π-conjugated systems based on electron-rich indole cores can lead to stable, high-mobility organic π-type semiconductors. One such example is the development of materials based on the 10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole (triindole) system. researchgate.net These compounds exhibit a propensity to form columnar stacks, which facilitates the one-dimensional transport of charge carriers, a crucial factor for efficient device performance. researchgate.net The ability to independently functionalize different positions of the indole platform allows for the precise tuning of both electronic properties and material morphology. researchgate.net
Furthermore, isoindigo-based organic semiconductors, which can be crosslinked through hydrogen bonding, have been investigated to control molecular arrangement and crystallinity, thereby enhancing the material's optoelectrical properties and charge carrier transport. nih.gov The introduction of a 4-bromobutyl chain at the 3-position of the indole ring, as in this compound, provides a strategic site for creating such crosslinked networks or for polymerization to form semiconducting polymers.
The following table summarizes the types of indole-based organic semiconductors and their key characteristics:
| Indole-Based System | Key Feature | Potential Application |
| Triindole Derivatives | Columnar stacking of extended π-conjugated systems | High-mobility organic π-type semiconductors for OFETs |
| Isoindigo-based Molecules | Hydrogen-bonded networks for controlled molecular arrangement | Enhanced charge carrier transport in organic semiconductors |
| Poly(3-alkylthiophene)s (analogy) | Regioregular polymer structures | Solution-processable active layers for OPVs and OFETs |
While direct experimental data for this compound in organic electronic devices is not yet available, the research on related indole structures strongly suggests its potential as a valuable building block in this field.
Development of Photonic Devices and UV Absorbers
Indole derivatives are known for their interesting photophysical properties, including fluorescence and UV absorption, making them suitable for applications in photonic devices and as UV absorbers. researchdata.edu.aumdpi.com The indole ring itself exhibits characteristic UV absorption, and its derivatives are often fluorescent. nist.gov
Research into novel benzophospholo[3,2-b]indole derivatives has revealed that these compounds can exhibit strong photoluminescence. nih.govbeilstein-journals.org For example, certain phosphine (B1218219) oxide derivatives of this system show blue fluorescence with high quantum yields. nih.govbeilstein-journals.org The planar structure of the fused tetracyclic moieties in these compounds contributes to their favorable photophysical properties. nih.gov
Furthermore, the development of novel indole derivatives has led to molecules with diverse fluorescence properties. mdpi.com By modifying the substituents on the indole ring, it is possible to create compounds with red-shifted emissions due to intramolecular charge transfer, a desirable characteristic for various fluorescence-based applications. mdpi.com Some indole derivatives also exhibit special responses to protons, making them potential candidates for pH-sensitive fluorescent probes. mdpi.com
The table below outlines the photophysical properties of some indole derivatives and their potential applications:
| Indole Derivative Type | Photophysical Property | Potential Application |
| Benzophospholo[3,2-b]indoles | Strong blue fluorescence, high quantum yield | Emissive materials in photonic devices |
| Substituted Indole D-π-A Systems | Tunable, red-shifted fluorescence emission | Fluorescent probes and sensors |
| General Indole Analogues | UV absorption | UV absorbers and filters |
The 4-bromobutyl group in this compound offers a site for attaching chromophores or other functional groups to further modify and enhance its photophysical properties for specific photonic applications.
Biochemical Probe Development and Interaction Mechanism Studies
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently appearing in bioactive natural products and pharmaceuticals. The ability to functionalize the indole ring allows for the development of specialized biochemical probes to study biological processes and interaction mechanisms at a molecular level.
Investigations into Molecular Binding Affinity with Biological Targets
The indole nucleus serves as a versatile scaffold for designing ligands that can bind with high affinity and selectivity to a variety of biological targets, including enzymes and receptors. Molecular docking studies on various indole derivatives have demonstrated their potential to interact with the active sites of proteins, making them valuable candidates for drug discovery and for use as biochemical probes. nih.govresearchgate.net
For instance, libraries of 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor, highlighting the potential of the indole scaffold in targeting protein-protein interactions. nih.gov Similarly, isatin (B1672199) and indole derivatives have been investigated as inhibitors of the SARS-CoV-2 3CLpro, a critical enzyme in the viral replication cycle. nih.gov These studies often reveal that specific substitutions on the indole ring are crucial for achieving high binding affinity.
While specific molecular docking studies for this compound are not extensively reported, the principles derived from studies on other indole derivatives are applicable. The 4-bromobutyl substituent can play a significant role in binding, potentially forming halogen bonds or hydrophobic interactions with the target protein. The butyl chain provides flexibility, allowing the bromophenyl group to adopt an optimal orientation within a binding pocket.
The following table summarizes examples of indole derivatives and their studied biological targets, illustrating the potential for developing probes based on the this compound structure.
| Indole Derivative Class | Biological Target | Key Finding |
| 1H-Indole-2-carboxamides | Androgen Receptor (BF3) | Inhibition of receptor function, potential for cancer therapy. nih.gov |
| Isatin and Indole Derivatives | SARS-CoV-2 3CLpro | Inhibition of viral protease activity. nih.gov |
| 1H-Indole-3-carboxylic acid pyridine-3-ylamides | 5-HT2C Receptor | High affinity and selectivity as receptor antagonists. nih.gov |
| 3a,4-dihydro-3H- nih.govchembeez.comnih.govoxazaphospholo[3,4-a]indole-1-oxide derivatives | K-Ras oncoprotein | Promising binding affinities in molecular docking simulations. thesciencein.org |
The reactive nature of the bromo group in this compound makes it an excellent candidate for the development of covalent probes, which can form a permanent bond with their biological target, enabling detailed mechanistic studies.
Cellular Permeation and Uptake Pathway Studies
The ability of a molecule to cross the cell membrane is a critical factor for its biological activity and its utility as an intracellular probe. The cellular uptake of molecules is influenced by various factors, including their lipophilicity, size, and the presence of specific transporters. nih.gov
The indole ring, being a relatively lipophilic structure, generally favors membrane permeability. The addition of an alkyl chain, such as the 4-bromobutyl group in this compound, can further enhance this property. The hydrophobicity of alkyl chains can strengthen the interaction of a molecule with the lipid bilayer of the cell membrane, facilitating its passive diffusion into the cell. nih.gov
Studies on the cellular uptake of various therapeutic entities have shown that modifying molecules with alkyl chains can improve their delivery efficiency. nih.gov While direct studies on the cellular permeation of this compound are limited, the general principles of small molecule transport across cell membranes suggest that its structure is conducive to cellular uptake.
The development of biochemical probes often requires a balance between sufficient water solubility and lipophilicity to ensure that the probe can reach its intracellular target. The 4-bromobutyl group in this compound provides a handle for attaching more polar groups, allowing for the fine-tuning of its physicochemical properties to optimize cellular permeation.
The table below outlines factors that influence the cellular uptake of molecules, which are relevant for designing biochemical probes based on this compound.
| Factor | Influence on Cellular Uptake | Relevance to this compound |
| Lipophilicity | Increased lipophilicity generally enhances passive diffusion across the cell membrane. | The indole ring and butyl chain contribute to its lipophilic character. |
| Alkyl Chain Length | Longer alkyl chains can increase hydrophobic interactions with the lipid bilayer. | The butyl chain can enhance membrane interaction. nih.gov |
| Functional Groups | Introduction of polar or charged groups can alter uptake mechanisms and solubility. | The bromo group can be replaced to modulate properties. |
| Specific Transporters | Some molecules are actively transported into cells by membrane proteins. | The potential for active transport would depend on further modifications. |
By leveraging the structural features of this compound, it is possible to design and synthesize novel biochemical probes for studying a wide range of cellular processes, from enzyme activity to receptor trafficking.
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms for Indole (B1671886) Transformations
The indole ring is a privileged structure in chemistry, and its transformations are the subject of extensive mechanistic study. The C-3 position is particularly nucleophilic and prone to electrophilic substitution. While specific mechanistic studies on 3-(4-bromobutyl)-1H-indole are not extensively detailed in the literature, the general principles governing indole chemistry provide a clear framework for understanding its reactions.
One of the fundamental reactions for creating C-3 substituted indoles is the Fischer indole synthesis. This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, followed by a rsc.orgrsc.org-sigmatropic rearrangement.
Another key transformation is the Vilsmeier-Haack reaction, which is used to introduce a formyl group at the C-3 position of indole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.com This aldehyde can then be a starting point for further modifications. For instance, it can be oxidized to a carboxylic acid, which in turn can be esterified. mdpi.com These subsequent reactions, such as condensations with various reagents, expand the diversity of molecules that can be synthesized from an indole core. scirp.org
Furthermore, prenyltransferases are enzymes that catalyze the attachment of prenyl groups to the indole ring. Mechanistic studies suggest that these reactions can proceed through a direct electrophilic aromatic substitution, often targeting the electron-rich C-3 position first, with potential subsequent rearrangements to yield other isomers. rsc.org The principles of these electrophilic substitution and subsequent modification reactions are central to understanding the transformations involving this compound, where the butyl bromide chain itself can undergo nucleophilic substitution to link the indole core to other molecular fragments.
Structure-Activity Relationship (SAR) Determination through Molecular Design
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies involve systematically modifying different parts of the molecule—the indole core, substituents on the ring, and side chains like the one in this compound—and evaluating the impact on a specific biological target.
For example, in the development of novel inhibitors for the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), researchers synthesized a series of N-substituted indole derivatives. nih.gov They conducted modifications on the indole core, a hydrophobic tail, and an acidic chain, analyzing how each change affected the compound's binding affinity for Mcl-1. nih.gov This systematic approach allowed them to identify the most potent compound in the series. nih.gov
Similarly, another study focused on indole/1,2,4-triazole hybrids as potential tubulin polymerization inhibitors. mdpi.com The SAR analysis revealed that the presence of the indole ring (referred to as ring B), a quinaldine (B1664567) moiety (ring A), and a pyridine (B92270) linker was essential for cytotoxic activity. mdpi.com
The table below illustrates a hypothetical SAR study based on the modification of indole derivatives, showcasing how different substituents can influence inhibitory activity. This demonstrates the process of molecular design for optimizing biological effect.
| Compound | Modification on Indole Ring | Side Chain Modification | Biological Activity (e.g., IC₅₀ in µM) |
| Lead Compound | Unsubstituted | 4-bromobutyl | 10.5 |
| Analog 1 | 5-Fluoro | 4-bromobutyl | 8.2 |
| Analog 2 | Unsubstituted | 4-hydroxybutyl | > 50 |
| Analog 3 | 5-Fluoro | 4-(N-methylamino)butyl | 2.1 |
| Analog 4 | N-Methyl | 4-bromobutyl | 15.8 |
This table is illustrative and does not represent actual experimental data for this compound.
Through such iterative design, synthesis, and testing, researchers can build a comprehensive understanding of the pharmacophore—the essential structural features required for biological activity.
Theoretical Calculations and Molecular Modeling Approaches
Computational chemistry offers powerful tools for investigating molecules like this compound at an atomic level. These methods can predict molecular properties, rationalize experimental results, and guide the design of new compounds.
Density Functional Theory (DFT) calculations are a type of quantum chemical method used to investigate the electronic structure and reactivity of molecules. europub.co.uk For instance, DFT studies on substituted pyrido[3,4-b]indole derivatives have been used to determine how different substituent groups affect the chemical reactivity of the core structure. europub.co.uk Such calculations can provide insights into frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reaction pathways.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein target. ekb.eg This method is widely used in drug discovery to understand binding modes. For example, docking simulations of potent indole-based compounds into the colchicine (B1669291) binding site of tubulin have been used to rationalize their biological activity. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.govekb.eg
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity. ekb.eg By analyzing a set of compounds with known activities, QSAR can develop mathematical equations that predict the activity of new, untested molecules based on their physicochemical properties or structural descriptors. ekb.eg
These computational approaches are integral to modern chemical research, providing a theoretical framework that complements experimental investigation and accelerates the discovery and optimization of new functional molecules based on the indole scaffold.
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 3-(4-bromobutyl)-1H-indole by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In the ¹H NMR spectrum, the protons on the indole (B1671886) ring are typically observed in the downfield region (δ 7.0-8.1 ppm) due to the deshielding effects of the aromatic system. The proton attached to the indole nitrogen (N-H) usually appears as a broad singlet at the most downfield position. The protons of the butyl chain appear in the upfield region. Specifically, the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) and the methylene group attached to the indole ring are shifted further downfield compared to the other two methylene groups due to the electron-withdrawing effects of the bromine and the indole ring, respectively.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbons of the aromatic indole ring resonate between approximately 110 and 137 ppm. The carbon atom bonded to the bromine (C-Br) is characteristically found in the aliphatic region, typically around 33 ppm.
| Proton Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity |
|---|---|---|
| H-1 (N-H) | ~8.04 | br s (broad singlet) |
| H-4, H-7 (Aromatic) | ~7.5-7.7 | m (multiplet) |
| H-5, H-6 (Aromatic) | ~7.1-7.2 | m (multiplet) |
| H-2 (Aromatic) | ~7.01 | s (singlet) |
| CH₂ (adjacent to Br) | ~3.44 | t (triplet) |
| CH₂ (adjacent to Indole) | ~2.81 | t (triplet) |
| Central CH₂ groups | ~1.9-2.1 | m (multiplet) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands confirming its structure.
A key feature is the N-H stretching vibration of the indole ring, which presents as a distinct band around 3400 cm⁻¹. The C-H stretching vibrations from the aromatic part of the molecule are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl chain appear just below this value. The presence of the carbon-bromine bond is confirmed by a strong absorption in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹. docbrown.info
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretch | ~3406 researchgate.net |
| C-H (Aromatic) | Stretch | ~3050 researchgate.net |
| C-H (Aliphatic) | Stretch | ~2845-2975 docbrown.info |
| C=C (Aromatic) | Stretch | ~1456 researchgate.net |
| C-Br | Stretch | ~650-550 docbrown.info |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) provides the molecular weight of this compound and offers structural clues through its fragmentation pattern. The technique ionizes the molecule and separates the resulting ions by their mass-to-charge (m/z) ratio.
A critical diagnostic feature in the mass spectrum is the molecular ion peak. Because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. For this compound, these peaks would be expected at m/z 251 and 253.
The fragmentation of the molecule provides further structural evidence. scirp.org A common fragmentation pathway is the loss of the butyl-bromide chain or parts of it. The base peak in the spectrum often corresponds to the most stable fragment. A prominent fragment is often observed at m/z 130, corresponding to the indolemethyl cation, which results from the cleavage of the bond between the indole ring and the butyl chain. Another significant fragmentation involves the loss of the bromine atom, leading to an ion at m/z 172. nih.gov
| m/z Ratio | Identity | Notes |
|---|---|---|
| 253 | [M+2]⁺ | Molecular ion peak with ⁸¹Br isotope. |
| 251 | [M]⁺ | Molecular ion peak with ⁷⁹Br isotope. |
| 172 | [M-Br]⁺ | Fragment resulting from the loss of a bromine atom. |
| 130 | [C₉H₈N]⁺ | Indolemethyl cation, often a prominent peak. |
Future Directions and Emerging Research Avenues
Advancements in Sustainable Synthetic Methodologies for Brominated Indoles
The traditional synthesis of 3-alkylindoles, including 3-(4-bromobutyl)-1H-indole, often involves the use of strong bases such as sodium hydride and polar aprotic solvents like dimethylformamide (DMF). evitachem.com While effective, these methods present environmental and safety concerns. The future of fine chemical synthesis is increasingly geared towards the adoption of green and sustainable practices, a trend that is highly relevant to the production of brominated indoles.
Emerging research focuses on several key areas to enhance the sustainability of synthetic routes to compounds like this compound:
Heterogeneous Catalysis: The use of solid-supported catalysts is a promising green alternative to homogeneous systems. Nanocatalysts, for instance, offer high surface area and reactivity, coupled with ease of separation and recyclability. For the synthesis of related indole (B1671886) derivatives like bis(indolyl)methanes, nanocatalysts such as nano-Fe3O4@L-cysteine have been employed under microwave irradiation and solvent-free conditions, achieving high yields in short reaction times. beilstein-journals.org Future research could adapt such nanocatalyst systems for the C3-alkylation of indoles with reagents like 1,4-dibromobutane (B41627) to produce this compound. The use of solid grinding techniques with catalysts like a Lewis acid-surfactant-SiO2 composite has also shown success in related Friedel-Crafts reactions involving indoles, offering a solvent-free and efficient synthetic route. rsc.org
Greener Solvents and Reaction Conditions: The replacement of hazardous solvents is a cornerstone of green chemistry. Water, ionic liquids, and deep eutectic solvents are being explored as benign reaction media for indole synthesis. For instance, the use of water as a solvent has been demonstrated in the N-heterocyclic iod(az)olium salt-catalyzed synthesis of bis(indolyl)methanes, showcasing the potential for aqueous-based synthesis of indole derivatives. beilstein-journals.org The application of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org
Alternative Catalytic Systems: The development of novel and more environmentally friendly catalysts is a continuous effort. Zinc triflate has been shown to be an effective reagent for the C3-alkylation of indoles with various alkyl halides. nih.govacs.org This method proceeds via an SN1-like pathway and is applicable to a range of indoles and halides, suggesting its potential for the synthesis of this compound under milder conditions than traditional methods.
The table below summarizes potential sustainable synthetic strategies applicable to the synthesis of this compound and related brominated indoles.
| Synthetic Strategy | Key Features | Potential Application to this compound Synthesis |
| Nanocatalysis | High catalytic activity, recyclability, potential for solvent-free reactions. | Use of magnetic nanoparticles (e.g., Fe3O4-based) as a recyclable catalyst for the alkylation of indole with 1,4-dibromobutane. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Acceleration of the alkylation reaction, potentially under solvent-free or greener solvent conditions. |
| Aqueous Synthesis | Use of water as a safe and environmentally benign solvent. | Exploration of water-compatible catalysts for the synthesis, reducing reliance on volatile organic compounds. |
| Alternative Lewis Acid Catalysis | Milder reaction conditions compared to strong bases. | Employment of catalysts like zinc triflate to mediate the regioselective C3-alkylation of indole. |
Expanding the Scope of this compound as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach is highly atom-economical and efficient, aligning with the principles of green chemistry. The bifunctional nature of this compound, with its nucleophilic indole core and electrophilic bromobutyl chain, makes it an ideal candidate for the design of novel MCRs.
Currently, MCRs involving indoles often utilize the nucleophilicity of the C3 position. nih.gov However, with this compound, the reactive centers are the indole nitrogen and the terminal bromine atom of the butyl chain. This opens up possibilities for novel reaction cascades.
Future research in this area could explore:
Sequential MCRs: this compound could be employed in a stepwise MCR strategy. In the first step, the indole nitrogen could participate in an MCR, for example, an Ugi or Passerini reaction, to introduce additional diversity. The resulting product, still bearing the reactive bromobutyl group, could then undergo a subsequent transformation, such as an intramolecular cyclization or a further intermolecular reaction.
Domino Reactions: The bromobutyl chain can be a precursor to other reactive functionalities. For instance, conversion of the bromide to an azide (B81097) would create a substrate for a [3+2] cycloaddition, a key step in many MCRs for the synthesis of triazoles. This could be integrated into a one-pot process where the initial alkylation of indole is followed by azide formation and a subsequent MCR.
Synthesis of Macrocycles and Fused Systems: The four-carbon linker of the bromobutyl group is well-suited for the construction of medium-sized rings through intramolecular reactions. An MCR could be designed to introduce a nucleophilic group that subsequently displaces the bromide to form a macrocyclic indole derivative. Furthermore, the development of MCRs that lead to the formation of indole-fused heterocyclic systems is an active area of research. mdpi.com
The following table outlines hypothetical MCRs where this compound could serve as a key building block.
| MCR Type | Role of this compound | Potential Products |
| Ugi-type Reaction | As the amine component (after modification) or as a post-MCR functionalization handle. | Highly substituted peptide-like structures with an indole moiety. |
| Passerini-type Reaction | The indole nitrogen could be part of a component that reacts with an isocyanide and a carboxylic acid. | α-Acyloxy carboxamides bearing a pendant bromobutyl indole group. |
| Hantzsch-type Dihydropyridine Synthesis | The bromobutyl group could be modified to an aldehyde to participate in the reaction. | Dihydropyridine derivatives with an indole substituent. |
| Biginelli-type Reaction | Similar to the Hantzsch synthesis, the bromobutyl group could be converted to a suitable functional group. | Dihydropyrimidinones or thiones with an indole moiety. |
Interdisciplinary Applications in Chemical Biology and Materials Science (excluding clinical research)
The unique structure of this compound makes it a valuable tool for interdisciplinary research, particularly in chemical biology and materials science.
Chemical Biology:
Chemical probes are small molecules that can be used to study and manipulate biological systems. nih.gov The indole scaffold is a common feature in many biologically active molecules, and the bromobutyl group of this compound provides a reactive handle for covalent modification of biomolecules.
Development of Covalent Probes: The terminal bromide is a moderately reactive electrophile that can undergo nucleophilic substitution with amino acid residues on proteins, such as cysteine or histidine. This allows for the design of covalent inhibitors or activity-based probes. For example, by attaching a reporter tag (e.g., a fluorophore or a biotin) to the indole nucleus, this compound could be converted into a versatile chemical probe for identifying and studying the function of specific proteins in a cellular context. Research has shown the development of fluorescent indolyl derivatives as high-affinity probes for sigma receptors, highlighting the potential of this class of compounds in chemical biology. nih.gov
Linkers for PROTACs and Other Bifunctional Molecules: The bromobutyl chain can serve as a linker to connect an indole-based ligand to another functional molecule. In the context of Proteolysis Targeting Chimeras (PROTACs), this compound could be used to link a protein-binding indole moiety to an E3 ligase-recruiting element, leading to the targeted degradation of a protein of interest.
Materials Science:
Indole-containing polymers and materials are of interest due to their electronic and photophysical properties. The ability to functionalize this compound makes it an attractive monomer for the synthesis of novel functional materials. nih.gov
Synthesis of Functional Polymers: The bromobutyl group can be converted to a polymerizable group, such as a vinyl or an acrylate (B77674) group. Polymerization of this functionalized monomer would lead to polymers with pendant indole units. These materials could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electron-rich indole moiety can act as a hole-transporting material.
Surface Modification: The reactive nature of the bromobutyl group allows for the grafting of this compound onto surfaces. This could be used to modify the properties of materials, for example, to create surfaces with specific recognition properties or to enhance biocompatibility.
Q & A
Q. What are the optimized synthetic routes for 3-(4-bromobutyl)-1H-indole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves N-alkylation of 1H-indole with 1,4-dibromobutane under basic conditions. Key steps include:
- Base Selection: Potassium carbonate (K₂CO₃) in DMF at elevated temperatures (~80–100°C) facilitates alkylation .
- Purification: Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) achieves >95% purity .
- Yield Optimization: Prolonged reaction times (12–24 hours) and stoichiometric excess of 1,4-dibromobutane improve yields (40–60%) .
Data Contradiction: Lower yields (e.g., 30%) reported in some protocols may stem from incomplete alkylation or side reactions; TLC monitoring is critical .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regioselectivity of bromobutyl substitution. For example, the indole NH proton appears as a broad singlet at δ ~8.0–8.5 ppm, while the bromobutyl chain shows multiplet signals at δ ~3.4–3.6 ppm (CH₂Br) and δ ~1.6–1.9 ppm (CH₂ groups) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 266.03 for C₁₂H₁₄BrN) .
- TLC: Use ethyl acetate/hexane (70:30) to confirm purity (Rf ≈ 0.30) .
Advanced Research Questions
Q. How does the bromobutyl substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids. Key considerations:
- Catalyst System: Pd(PPh₃)₄ (5 mol%) with Na₂CO₃ in THF/H₂O (3:1) at 80°C yields biaryl derivatives (70–85% efficiency) .
- Electronic Effects: The electron-rich indole ring directs electrophilic substitution to the C-3 position, while the bromobutyl chain acts as a leaving group in SN2 reactions .
Contradiction Alert: Competing C-2 vs. C-3 reactivity in indole derivatives requires DFT calculations to predict regioselectivity .
Q. What strategies mitigate cytotoxicity in this compound derivatives for therapeutic applications?
Methodological Answer:
- Structural Modifications: Replace the bromine atom with less toxic groups (e.g., hydroxyl or amine) post-coupling .
- Prodrug Design: Mask the bromobutyl chain with enzymatically cleavable groups (e.g., esters) to reduce off-target effects .
- In Vitro Screening: Use MTT assays on HEK-293 and HepG2 cell lines to compare IC₅₀ values of derivatives .
Q. Can this compound serve as a precursor for conductive polymers?
Methodological Answer: Yes, via electropolymerization or chemical oxidation :
- Doping: Incorporate into polythiophene or polyaniline matrices to enhance conductivity (e.g., 10⁻² S/cm) .
- Characterization: Cyclic voltammetry reveals redox peaks at ~0.8 V (vs. Ag/AgCl), indicating π-conjugation extension .
Limitation: Bromine’s steric bulk may hinder chain alignment; compare with 3-(4-chlorobutyl) analogs for crystallinity studies .
Key Recommendations for Researchers
- Synthetic Protocols: Prioritize Pd-catalyzed couplings for functionalization, but validate regioselectivity computationally .
- Toxicity Studies: Screen derivatives against primary cell lines before in vivo testing .
- Material Science: Explore copolymerization with thiophene derivatives to balance conductivity and processability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
